Thiols, C4-10, gamma-omega-perfluoro
Description
Contextualizing Perfluorinated Alkanes in Contemporary Chemical Science
Perfluoroalkanes are a class of organofluorine compounds in which all hydrogen atoms on an alkane chain have been replaced by fluorine atoms. numberanalytics.comnumberanalytics.com This complete fluorination imparts a unique set of physicochemical properties that distinguish them from their hydrocarbon counterparts. numberanalytics.com The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond. numberanalytics.comresearchgate.net This inherent strength contributes to the exceptional thermal stability and chemical inertness of perfluoroalkanes. numberanalytics.comnumberanalytics.comwikipedia.org
The substitution of smaller hydrogen atoms with larger, highly electronegative fluorine atoms also results in a helical conformation of the carbon backbone, in contrast to the planar all-trans configuration of typical alkanes. nih.gov This structural difference, along with the low polarizability of the C-F bond, leads to weak intermolecular forces. Consequently, surfaces composed of perfluoroalkanes exhibit very low surface energy, leading to properties such as high hydrophobicity (water-repellency) and oleophobicity (oil-repellency). ontosight.airesearchgate.net These characteristics are leveraged in a wide array of applications, including the development of non-stick coatings, advanced lubricants, and chemically resistant materials. numberanalytics.comnumberanalytics.com In contemporary research, perfluoroalkanes and their derivatives are crucial for creating well-defined, low-energy surfaces and interfaces. researchgate.net
Defining the Chemical Class: Thiols, C4-10, gamma-omega-perfluoro
"this compound" refers to a specific group of organic compounds characterized by three key features: a thiol functional group (-SH), a carbon chain of 4 to 10 atoms, and a perfluorinated segment at the end of the chain (omega position) extending towards the gamma position (the third carbon from the thiol group). ontosight.aiontosight.ai
The general chemical structure can be represented as F(CF₂)n(CH₂)mSH, where the total number of carbon atoms (n+m) ranges from 4 to 10. A more specific and frequently studied subset within this class has the structure CF₃(CF₂)ₓCH₂CH₂SH. nih.govnih.gov In these molecules, a short hydrocarbon spacer (ethylene group, -CH₂CH₂-) separates the reactive thiol headgroup from the inert perfluoroalkyl tail. This spacer is critical for the formation of stable self-assembled monolayers on certain metal surfaces. nih.gov
The thiol group provides a reactive site that can form a strong, semi-covalent bond with the surfaces of noble metals, particularly gold. nih.govsigmaaldrich.com This interaction is the foundation for the spontaneous formation of highly organized, single-molecule-thick layers known as self-assembled monolayers (SAMs). sigmaaldrich.comoaepublish.com The perfluorinated tail, with its low surface energy and rigid, helical structure, dictates the properties of the exposed surface of the monolayer. nih.govresearchgate.net
| Property | Description | Reference |
|---|---|---|
| Chemical Stability | High thermal and chemical inertness due to the strength of the C-F bonds. | numberanalytics.comnumberanalytics.com |
| Surface Energy | Very low, leading to hydrophobic and oleophobic characteristics. | ontosight.airesearchgate.net |
| Molecular Structure | Consists of a reactive thiol (-SH) headgroup, a hydrocarbon spacer, and a perfluoroalkyl tail. The perfluorinated segment often adopts a helical conformation. | nih.govontosight.ai |
| Self-Assembly | Spontaneously form ordered self-assembled monolayers (SAMs) on noble metal surfaces, especially gold. | nih.govsigmaaldrich.com |
Evolution of Research Trajectories for Perfluorinated Thiols
The study of perfluorinated thiols is intrinsically linked to the development of self-assembled monolayers (SAMs), a field that gained significant momentum in the 1980s with the discovery that alkanethiols spontaneously form ordered structures on gold surfaces. sigmaaldrich.comoaepublish.com Early research focused on understanding the fundamental principles of this self-assembly process, driven by the strong sulfur-gold interaction and the van der Waals forces between adjacent alkyl chains. sigmaaldrich.com
Researchers soon turned their attention to fluorinated analogues to create surfaces with exceptionally low energy and unique wetting properties. researchgate.net Initial studies focused on synthesizing various perfluorinated thiols and characterizing the structure and properties of the monolayers they formed. Techniques like X-ray photoelectron spectroscopy (XPS), contact angle measurements, and atomic force microscopy (AFM) became crucial for analyzing the composition, order, and orientation of these molecules on surfaces. nih.govacs.org
A significant finding in the evolution of this research was the effect of the perfluoroalkyl chain length on the quality and ordering of the SAM. nih.govnih.gov Studies demonstrated that longer chains generally produce more densely packed and highly ordered monolayers. nih.govresearchgate.netnist.gov For example, research on CF₃(CF₂)ₓCH₂CH₂SH molecules (with x = 3, 5, 7, 9) showed that the degree of ordering and the orientation of the molecular axis (tilt angle) relative to the surface normal were highly dependent on the length of the fluorocarbon tail. nih.govnih.gov The longest chains exhibited the highest degree of order, with the molecules standing nearly perpendicular to the gold substrate. nih.govresearchgate.net In contrast, shorter-chain thiols, such as those with only four fluorinated carbons (F4), were found to form less complete and more disordered monolayers. nih.govnih.govnist.gov
| Chain Designation (CF₃(CF₂)ₓCH₂CH₂SH) | Number of Fluorinated Carbons | Observed Monolayer Quality | Reference |
|---|---|---|---|
| F4 (x=3) | 4 | Poorly organized, significant hydrocarbon contamination, incomplete monolayer. | nih.govnih.gov |
| F6 (x=5) | 6 | Forms ordered SAMs with sulfur bound as a thiolate to the gold surface. | nih.gov |
| F8 (x=7) | 8 | Forms well-ordered SAMs with a high degree of molecular orientation. | nih.gov |
| F10 (x=9) | 10 | Highest degree of ordering, substantial anisotropy, molecular axis nearly perpendicular to the surface. | nih.govresearchgate.net |
Current research continues to explore these systems for advanced applications. The ability to precisely control surface properties at the molecular level makes perfluorinated thiol SAMs ideal for use in microelectronics, biosensors, and as anti-fouling or protective coatings. researchgate.netoaepublish.comresearchgate.net The field has also expanded to include more complex, semi-fluorinated systems and the investigation of their behavior in different solvent environments and at elevated temperatures. researchgate.netacs.org
Structure
3D Structure
Properties
CAS No. |
68140-18-1 |
|---|---|
Molecular Formula |
C4H5F5S |
Molecular Weight |
180.14 g/mol |
IUPAC Name |
3,3,4,4,4-pentafluorobutane-1-thiol |
InChI |
InChI=1S/C4H5F5S/c5-3(6,1-2-10)4(7,8)9/h10H,1-2H2 |
InChI Key |
WEILNYJKAUGBAU-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Precursor Chemistry
Historical Development of Perfluorinated Thiol Synthesis Routes
The synthesis of thiols has a rich history, with early methods often relying on the reaction of hydrogen sulfide with alkenes, a process that was prevalent in industrial applications from the 1960s to the 1980s for the production of lower aliphatic mercaptans. ias.ac.in These early approaches, however, were often hampered by issues such as the formation of dialkyl sulfide by-products and the need for harsh reaction conditions. ias.ac.in
The advent of organofluorine chemistry necessitated the development of more specialized techniques to introduce the thiol functionality onto perfluorinated carbon chains. A significant advancement in this area was the adaptation of methods used for non-fluorinated thiols, such as the reaction of perfluoroalkyl iodides with a sulfur source. One of the foundational methods involved the reaction of a 2-(perfluoroalkyl)ethyl iodide with thiourea, followed by alkaline hydrolysis of the resulting thiouronium salt to yield the corresponding thiol. This approach mirrored the conventional conversion of alkyl halides to thiols.
Later developments focused on improving the efficiency and selectivity of these transformations. The use of thioacetates as a sulfur source, followed by a deprotection step, became a more common and controlled method for introducing the thiol group. This two-step process, involving the initial formation of a thioester and its subsequent hydrolysis, offered better yields and fewer side products compared to earlier direct thiolation methods.
Radical Addition Strategies for Perfluoroalkyl Thiol Formation
Radical addition reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds in the synthesis of perfluorinated thiols. These methods typically involve the generation of a perfluoroalkyl radical, which then adds across a carbon-carbon double bond.
Addition of Fluorinated Alkyl Iodides to Terminally Unsaturated Alkyl Thioacetates
A key strategy in this category is the radical-initiated addition of a fluorinated alkyl iodide (RF-I) to a terminally unsaturated alkyl thioacetate, such as allyl thioacetate. This reaction allows for the extension of the carbon chain and the simultaneous introduction of the protected thiol group. The general scheme for this reaction involves the homolytic cleavage of the carbon-iodine bond in the perfluoroalkyl iodide, typically initiated by heat, light, or a radical initiator, to generate a perfluoroalkyl radical (RF•). This radical then adds to the terminal carbon of the double bond in the unsaturated thioacetate. The resulting radical intermediate subsequently abstracts an iodine atom from another molecule of the perfluoroalkyl iodide, propagating the radical chain and forming the desired addition product.
The reaction can be represented as follows:
Initiation: Initiator -> 2 R• R• + R_F-I -> R-I + R_F•
Propagation: R_F• + CH_2=CH-CH_2-S-C(O)CH_3 -> R_F-CH_2-CH•-CH_2-S-C(O)CH_3 R_F-CH_2-CH•-CH_2-S-C(O)CH_3 + R_F-I -> R_F-CH_2-CHI-CH_2-S-C(O)CH_3 + R_F•
The resulting iodinated thioacetate can then be converted to the final thiol through subsequent chemical transformations, such as dehydrohalogenation and deacylation.
Mechanistic Considerations in Radical Initiated Pathways
The mechanism of the radical addition of perfluoroalkyl iodides to unsaturated systems is a chain reaction involving initiation, propagation, and termination steps.
Initiation: The reaction is initiated by the generation of free radicals. This can be achieved through thermal or photochemical homolysis of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. Alternatively, single electron transfer (SET) from a suitable donor can also initiate the formation of the perfluoroalkyl radical. nih.govresearchgate.net
Propagation: The perfluoroalkyl radical (RF•) adds to the less substituted carbon atom of the alkene in the terminally unsaturated alkyl thioacetate. This regioselectivity is governed by the formation of the more stable secondary radical intermediate. This intermediate then abstracts an iodine atom from a molecule of the perfluoroalkyl iodide to yield the product and regenerate the perfluoroalkyl radical, which continues the chain reaction.
Termination: The radical chain is terminated by the combination of any two radical species present in the reaction mixture, such as two perfluoroalkyl radicals or a perfluoroalkyl radical and the radical intermediate.
The efficiency of this process is dependent on several factors, including the choice of initiator, reaction temperature, and the relative concentrations of the reactants. The high electronegativity of the perfluoroalkyl group influences the reactivity of the radical and the stability of the intermediates, often leading to clean and high-yielding reactions.
Nucleophilic Substitution and Deacylation Approaches
Nucleophilic substitution reactions provide a robust and widely used alternative for the synthesis of perfluorinated thiols. These methods typically involve the displacement of a leaving group by a sulfur-containing nucleophile, followed by a deprotection step to unmask the thiol functionality.
Zemplén Deacylation of Fluorous (Perfluoroalkyl)alkyl Thioacetates
A highly effective method for the preparation of (perfluoroalkyl)alkane thiols involves the Zemplén deacylation of the corresponding thioacetates. researchgate.net This approach is a two-step process that begins with the nucleophilic substitution of a (perfluoroalkyl)alkyl iodide or sulfonate with potassium thioacetate in a solvent such as dimethylformamide (DMF) to form the (perfluoroalkyl)alkyl thioacetate. researchgate.net
The general reaction scheme is as follows:
R_F-(CH_2)_m-I + KSC(O)CH_3 -> R_F-(CH_2)_m-S-C(O)CH_3 + KI R_F-(CH_2)_m-S-C(O)CH_3 + CH_3ONa (cat.) in CH_3OH -> R_F-(CH_2)_m-SH + CH_3C(O)OCH_3
This methodology has been successfully applied to the synthesis of a range of (perfluoroalkyl)alkane thiols with varying perfluoroalkyl chain lengths (C4 to C10) and hydrocarbon spacer lengths.
| Precursor Alcohol | Intermediate Iodide/Sulfonate | Resulting Thioacetate | Final Thiol Product | Overall Yield (%) |
| C4F9(CH2)3OH | C4F9(CH2)3I | C4F9(CH2)3SAc | C4F9(CH2)3SH | 85 |
| C6F13(CH2)3OH | C6F13(CH2)3I | C6F13(CH2)3SAc | C6F13(CH2)3SH | 88 |
| C8F17(CH2)3OH | C8F17(CH2)3I | C8F17(CH2)3SAc | C8F17(CH2)3SH | 90 |
| C10F21(CH2)3OH | C10F21(CH2)3I | C10F21(CH2)3SAc | C10F21(CH2)3SH | 87 |
Hydride Reduction of Perfluoroalkyl Iodides
While less commonly detailed specifically for the synthesis of C4-10 gamma-omega-perfluoro thiols, the reduction of perfluoroalkyl iodides using hydride reagents represents a potential direct route to the corresponding thiols, assuming an appropriate sulfur source is incorporated. A more direct analogy involves the reduction of an intermediate species. For instance, if a perfluoroalkyl iodide is first converted to a disulfide, this disulfide can then be reduced to the thiol.
Alternatively, a more direct, albeit less conventional, theoretical pathway could involve the reaction of the perfluoroalkyl iodide with a protected thiol source that can be simultaneously introduced and the iodine reduced in a one-pot manner using a hydride reagent. However, the more established and reliable method involves a two-step sequence where the iodide is first converted to a more amenable intermediate.
A plausible synthetic route involves the initial conversion of the perfluoroalkyl iodide to a thioester, as described previously, followed by reduction of the thioester to the thiol. While alkaline hydrolysis is common for thioester cleavage, reduction with a hydride reagent such as lithium aluminum hydride (LiAlH4) is also a viable method. ias.ac.in
R_F-(CH_2)_m-S-C(O)CH_3 + LiAlH_4 -> R_F-(CH_2)_m-SH
Catalytic Synthesis Pathways for Perfluoroalkyl Thioethers and Thiols
Catalysis plays a pivotal role in the synthesis of fluorinated thiols and thioethers, offering efficient routes that often proceed under mild conditions. Copper-based catalysts, in particular, have demonstrated significant utility in forming the crucial carbon-sulfur bond in the presence of perfluoroalkyl groups.
Copper catalysis has emerged as a powerful tool for the fluoroalkylation-thiolation of alkenes. One notable approach involves a photoredox copper-catalyzed three-component reaction of alkenes, fluoroalkyl phenyl sulfones, and arylthiophenols. This method effectively suppresses the competitive fluoroalkylation of the thiols, a common challenge in such transformations cas.cn. The reaction proceeds under visible light, highlighting a move towards more sustainable and green chemical methodologies. This strategy facilitates the rapid synthesis of a diverse array of fluoroalkylated thioethers with good functional group tolerance cas.cn.
Another significant advancement is the copper-catalyzed difluoroalkylation–thiolation of aryl alkenes, which constructs C-C and C-S bonds simultaneously under mild conditions mdpi.com. This reaction exhibits a broad substrate scope for both olefins and disulfides, with high selectivity. A proposed mechanism involves a Cu(II)/Cu(I)-mediated radical process mdpi.com. Furthermore, a general and facile method for C(sp²)–H difluoroalkylations and perfluoroalkylations of alkenes and (hetero)arenes has been developed using a copper-amine catalyst system. This approach is characterized by its high yields, mild reaction conditions, and the use of a low-cost catalyst, making it a convenient strategy for synthesizing various difluoroalkyl- and perfluoroalkyl-substituted alkenes nih.gov.
| Catalyst System | Reactants | Product Type | Key Features |
| Photoredox Copper Catalyst | Fluoroalkyl Phenyl Sulfones, Alkenes, Arylthiophenols | Fluoroalkylated Thioethers | Visible-light promoted; suppresses thiol fluoroalkylation cas.cn |
| Copper/Na2S2O5 | Aryl Alkenes, Disulfides | Difluoroalkylated Thioethers | Mild conditions; simultaneous C-C and C-S bond formation mdpi.com |
| Copper-Amine | Alkenes/Arenes, Fluoroalkyl Halides | Fluoroalkylated Alkenes/Arenes | High yields; low-cost catalyst; broad substrate scope nih.gov |
While the direct use of perfluoroalkyl thiols as promoters in catalysis is a niche area, the broader field of thiol-promoted catalysis provides insights into the potential roles of these compounds. For instance, thiols have been used as promoters in the catalytic synthesis of lubricant base oils from biomass-derived 2-alkylfurans and ketones. In this context, a perfluorinated sulfonic acid catalyst, in conjunction with a thiol promoter, demonstrated excellent performance, yielding up to 90% of the desired base oils rsc.org. This suggests that the unique electronic properties of fluorinated thiols could be harnessed to modulate the activity and selectivity of various catalytic systems. The high acidity and specific reactivity of the thiol group, influenced by the electron-withdrawing perfluoroalkyl chain, could lead to novel catalytic applications.
Specialized Synthetic Routes for Derivatives and Analogues
The synthesis of derivatives and analogues of Thiols, C4-10, gamma-omega-perfluoro, including branched structures and semi-fluorinated compounds, requires specialized synthetic strategies to control the molecular architecture and functionality.
The development of branched and multi-functionalized perfluoroalkyl thiols is driven by the need for materials with enhanced properties, such as increased hydrophobicity and stability. A notable example is the synthesis of a short-chain, multi-branched fluorinated thiol (BRFT) designed for creating omniphobic self-assembled monolayers (SAMs). This molecule features ultrashort fluorinated alkyl groups surrounding a hydrocarbon polar core, which allows for a high density of fluorine atoms on a surface acs.org. The presence of multiple ether bonds in the core is also designed to enhance environmental degradability, addressing concerns about the bioaccumulation of long-chain perfluorinated compounds acs.org.
Another versatile method for creating multi-functionalized architectures is the thiol-ene reaction. The photochemical reaction of commercially available thiols with tetravinylsilane yields tetrasubstituted thioether compounds in high yields. This reaction proceeds via an anti-Markovnikov addition and can be conducted in the presence of air, simplifying the synthetic procedure researchgate.net. This approach allows for the introduction of various functional groups, depending on the choice of thiol, leading to a wide range of multi-functionalized branched structures researchgate.net.
| Synthetic Approach | Precursors | Product Architecture | Key Features |
| Convergent Synthesis | Ultrashort fluorinated alkyl groups, hydrocarbon core | Short-chain, multi-branched thiol | High fluorine density; potential for enhanced degradability acs.org |
| Thiol-Ene Reaction | Tetravinylsilane, various functional thiols | Tetrasubstituted thioether compounds | High yields; anti-Markovnikov selectivity; operational simplicity researchgate.net |
Semi-fluorinated alkane thiols, which consist of a perfluoroalkyl segment and a hydrocarbon segment, are of significant interest for creating highly ordered self-assembled monolayers. The synthesis of these compounds often involves a multi-step process. A common strategy begins with the free-radical addition of a perfluoroalkyl iodide to an ω-unsaturated alcohol. The resulting secondary iodide is then reduced to afford the semi-fluorinated alcohol. This alcohol can be converted to a bromide, which then undergoes reaction with sodium thiosulfate (the Bunte salt reaction) to yield the corresponding semi-fluorinated alkane thiol acs.org.
An alternative route involves the reaction of a perfluoroalkyl iodide with an α,ω-diene, followed by conversion of the terminal double bond to a thiol group. For example, CF3(CF2)9(CH2)11I can be coupled with a lithiated alkyne, followed by further elaboration and conversion to the thiol uh.edu. These synthetic routes allow for precise control over the lengths of both the fluorinated and hydrocarbon segments, enabling the fine-tuning of the physical and chemical properties of the resulting materials acs.orguh.edu.
Challenges and Innovations in Scalable Synthesis of this compound
The scalable synthesis of this compound, and related compounds presents several challenges. These include the high cost and limited availability of some fluorinated starting materials, the need for specialized reaction conditions (e.g., inert atmospheres, specific solvents), and the potential for the generation of hazardous byproducts. The purification of fluorinated compounds can also be challenging due to their unique physical properties, such as high density and low solubility in common organic solvents.
Furthermore, the exploration of continuous flow chemistry for the synthesis of fluorinated compounds is a promising avenue for scalable production. Flow reactors can offer better control over reaction parameters, improved safety for handling hazardous reagents, and the potential for automated synthesis. While not yet widely reported specifically for this compound, the principles of flow chemistry are being increasingly applied to other areas of organofluorine chemistry and hold significant potential for the future of scalable synthesis in this field. The development of more sustainable fluorination reagents and the use of biocatalysis are also emerging areas of research that could address some of the current challenges in the scalable synthesis of these specialized thiols.
Advanced Spectroscopic and Analytical Characterization
Surface-Sensitive Spectroscopic Techniques for Perfluorinated Thiol Films
When Thiols, C4-10, gamma-omega-perfluoro, such as those with the structure CF₃(CF₂)ₓCH₂CH₂SH, are assembled into thin films or monolayers, surface-sensitive techniques are essential for their characterization. These methods probe the outermost atomic layers of the material, providing information that is not accessible through bulk analysis.
X-ray Photoelectron Spectroscopy (XPS) is a powerful quantitative technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a surface. bruker.com For perfluorinated thiol films, XPS confirms the presence of fluorine, carbon, oxygen, and sulfur, and provides crucial information about the bonding environment, particularly the anchoring of the thiol to a substrate.
In studies of perfluoroalkanethiol SAMs on gold substrates, angle-dependent XPS analysis reveals the elemental distribution within the monolayer. bruker.com For well-ordered films formed by longer chain thiols (e.g., C8 and C10), a significant enrichment of the terminal CF₃ group is observed at the outer surface of the monolayer. bruker.com
High-resolution XPS spectra of the sulfur (S2p) region are particularly insightful. For well-formed monolayers, the S2p₃/₂ peak appears at approximately 162.0 eV, which is characteristic of a thiolate species chemically bound to the gold substrate (Au-S-R). bruker.com The absence or minimal presence of a peak around 163.5-164.0 eV indicates a low concentration of unbound, free thiol (-SH) groups, confirming the successful formation of a densely packed, chemisorbed monolayer. bruker.com For shorter chain thiols, such as the C6 analogue, a higher percentage of unbound thiols may be detected, suggesting a less organized film structure. bruker.com
Table 1: Average Elemental Composition of Perfluorinated Thiol SAMs on Gold via XPS Data derived from studies on CF₃(CF₂)ₓCH₂CH₂SH monolayers.
| Compound (Chain Length) | % Carbon | % Fluorine | % Oxygen | % Sulfur | % Gold |
| Perfluorohexyl Thiol (C8) | 33.7 | 45.1 | 4.8 | 2.5 | 13.9 |
| Perfluorooctyl Thiol (C10) | 36.9 | 49.3 | 2.9 | 2.2 | 8.7 |
Note: Data is illustrative and based on reported research findings. Oxygen is often detected due to ambient exposure.
Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a synchrotron-based technique that provides detailed information about the orientation and ordering of molecules within a thin film. nih.gov The technique relies on the absorption of polarized X-rays to excite core-level electrons into unoccupied molecular orbitals (e.g., σ* and π*). nih.gov The intensity of these absorption resonances depends on the orientation of the molecular orbitals relative to the electric field vector of the incident X-rays. nih.gov
By varying the angle of the incident X-ray beam relative to the sample surface, the average tilt angle of the molecules in the film can be determined. bruker.com For films of γ,ω-perfluorinated thiols, NEXAFS studies show that the degree of molecular ordering is highly dependent on the length of the perfluorocarbon chain. bruker.com Longer chains, such as the C10 thiol (CF₃(CF₂)₇CH₂CH₂SH), exhibit a higher degree of ordering, with the molecular axis oriented nearly perpendicular to the substrate surface. bruker.com As the chain length decreases, the degree of ordering also decreases significantly. bruker.com This is attributed to the stronger van der Waals interactions between the longer fluorinated chains, which promote a more crystalline, well-ordered assembly.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive technique, analyzing the elemental and molecular composition of the outermost 1-2 nanometers of a sample. nih.gov In a ToF-SIMS experiment, a pulsed primary ion beam sputters the surface, generating secondary ions that are extracted into a time-of-flight mass analyzer. nih.govnsf.gov
For perfluorinated thiol films, static ToF-SIMS provides a detailed mass spectrum of the surface molecules and their fragments, confirming the molecular structure and integrity of the film. bruker.com The spectra from these films typically show characteristic fragment ions corresponding to the perfluorinated alkyl chain (e.g., CₓFᵧ⁺ fragments) and ions that include the hydrocarbon spacer and the sulfur atom. Molecular ions representative of the specific perfluorinated thiol used to prepare the monolayer can also be detected, providing direct evidence of the compound's presence on the surface. bruker.com ToF-SIMS is complementary to XPS, offering more detailed molecular information, whereas XPS provides quantitative elemental and chemical state data. bruker.com
Solution-Phase and Bulk Characterization Methods for this compound
To ensure the purity and confirm the structure of γ,ω-perfluorinated C4-10 thiols before their use in applications like film deposition, solution-phase and bulk characterization methods are employed.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR is used to provide a complete structural picture of perfluorinated thiols.
¹⁹F NMR: This is the most informative NMR technique for these compounds due to the high natural abundance and sensitivity of the ¹⁹F nucleus. alfa-chemistry.com The ¹⁹F NMR spectrum provides distinct signals for the fluorine atoms in different chemical environments. The terminal -CF₃ group typically appears as a triplet around -81 ppm. The -CF₂- groups along the chain produce a series of complex multiplets in the range of approximately -114 to -126 ppm. The -CF₂- group closest to the hydrocarbon spacer (-CF₂CH₂-) is uniquely shifted and can be found around -114 to -116 ppm. nsf.gov
¹H NMR: The proton NMR spectrum is simpler but provides key confirmations of the hydrocarbon portion of the molecule. It typically shows two multiplets corresponding to the two methylene (B1212753) (-CH₂-) groups. The methylene group adjacent to the thiol (-CH₂SH) often appears as a quartet around 2.7 ppm, while the methylene group adjacent to the fluorinated chain (-CF₂CH₂-) appears as a triplet of triplets around 2.2-2.4 ppm. researchgate.net The thiol proton (-SH) itself usually appears as a triplet around 1.3-1.6 ppm. researchgate.net
¹³C NMR: While more complex due to C-F coupling, ¹³C NMR confirms the carbon backbone of the molecule.
Table 2: Representative NMR Chemical Shifts (δ) for a γ,ω-Perfluorinated Thiol Illustrative data for a compound of the structure CF₃(CF₂)ₙCH₂CH₂SH.
| Nucleus | Functional Group | Approximate Chemical Shift (ppm) | Multiplicity |
| ¹⁹F | -CF₃ | -81 | Triplet |
| ¹⁹F | -CF₂ - (internal) | -122 to -126 | Multiplet |
| ¹⁹F | -CF₂ -CH₂- | -115 | Multiplet |
| ¹H | -CF₂-CH₂ - | 2.3 | Triplet of Triplets |
| ¹H | -CH₂ -SH | 2.7 | Quartet |
| ¹H | -SH | 1.5 | Triplet |
Mass spectrometry (MS) is used to determine the molecular weight of the thiol and to analyze its fragmentation patterns, which further confirms its structure.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique well-suited for polar molecules like thiols and perfluorinated compounds. researchgate.net For thiols, ESI-MS in positive ion mode typically reveals the protonated molecular ion [M+H]⁺ and adducts with sodium [M+Na]⁺. nih.gov For perfluorinated compounds, negative ion mode is often preferred, where the deprotonated molecule [M-H]⁻ or other adducts may be observed. researchgate.netnih.gov High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
Direct Analysis in Real Time Mass Spectrometry (DART-MS): DART-MS is an ambient ionization technique that allows for the rapid analysis of solids and liquids with minimal to no sample preparation. bruker.com It is effective for the qualitative analysis of fluorinated polymers and other compounds. bruker.com The sample is placed in a stream of heated, excited-state gas (typically helium), which desorbs and ionizes the analyte. nih.gov This technique can quickly confirm the presence and molecular weight of the target thiol.
The fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural confirmation by showing characteristic losses of HF, CₓFᵧ fragments, and cleavage along the hydrocarbon spacer.
Infrared Spectroscopy (ATR-IR, FT-IR) for Functional Group Analysis
Infrared (IR) spectroscopy, particularly utilizing Attenuated Total Reflectance (ATR) and Fourier Transform (FT) techniques, is a powerful non-destructive method for the qualitative analysis of molecular functional groups. For γ,ω-perfluoro C4-10 thiols, IR spectroscopy provides key insights into their distinct structural components: the perfluoroalkyl chain, the hydrocarbon spacer (if present), and the thiol terminus.
The analysis of these compounds by ATR-FTIR would reveal characteristic absorption bands corresponding to the vibrations of their specific chemical bonds. The perfluoroalkyl moiety (–(CF₂)ₙ–CF₃) is characterized by strong absorption bands in the fingerprint region of the IR spectrum, primarily due to C-F stretching vibrations. Research on perfluoro-n-alkanes has shown that the symmetric stretching vibration of the CF₂ group gives rise to a series of band progression peaks that are sensitive to the molecule's conformation, typically appearing in the range of 1155 to 734 cm⁻¹. nih.gov The helical structure of perfluoroalkyl chains influences these vibrational modes. nih.gov
The thiol functional group (–SH) is identifiable by its characteristic S-H stretching vibration. This absorption is typically weak and appears in the region of 2550–2600 cm⁻¹. For instance, studies on self-assembled monolayers of long-chain thiols have identified the S-H stretching band near 2558 cm⁻¹. mdpi.com The position of this band can be influenced by hydrogen bonding. mdpi.com
If a hydrocarbon spacer separates the perfluoroalkyl chain and the thiol group, its presence would be confirmed by C-H stretching vibrations. Asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of methylene (CH₂) groups are typically observed around 2925 cm⁻¹ and 2855 cm⁻¹, respectively. researchgate.net
The table below summarizes the expected characteristic IR absorption bands for a model γ,ω-perfluoro C4-10 thiol.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Perfluoroalkyl (C-F) | Symmetric CF₂ stretching | 1155 - 734 | Strong |
| Thiol (S-H) | Stretching | 2550 - 2600 | Weak |
| Methylene (C-H) | Asymmetric stretching | ~2925 | Medium-Strong |
| Methylene (C-H) | Symmetric stretching | ~2855 | Medium |
This table is generated based on typical vibrational frequencies for the respective functional groups and may vary slightly based on the specific molecular structure and physical state of the compound.
Advanced Detection Methodologies in Complex Environmental Matrices
Detecting and quantifying "this compound" in complex environmental samples such as water, soil, and sediment presents significant challenges due to their potential for low concentrations and the presence of interfering substances. To address this, highly sensitive and selective analytical methods have been developed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preeminent analytical technique for the trace-level quantification of per- and polyfluoroalkyl substances (PFAS) in environmental matrices. mpg.depiketech.com Its high sensitivity and specificity make it ideal for the analysis of γ,ω-perfluoro C4-10 thiols. piketech.com Standardized methods, such as those developed by the U.S. Environmental Protection Agency (e.g., EPA Method 1633), provide a robust framework for the analysis of a wide range of PFAS in aqueous, solid, and tissue samples. researchgate.net
The typical workflow for LC-MS/MS analysis involves sample extraction and clean-up, often using solid-phase extraction (SPE), to isolate the target analytes and remove matrix interferences. The extract is then injected into the LC system, where the compounds are separated on a chromatographic column, often a C18 column. piketech.com Following separation, the analytes enter the mass spectrometer, which is typically a triple quadrupole instrument operated in negative ion mode. piketech.com The use of isotope dilution, with labeled internal standards, is a common practice to ensure accurate quantification by correcting for matrix effects and variations in instrument response. piketech.com
This methodology allows for the reliable quantification of PFAS at very low concentrations, with limits of quantification (LOQs) often in the nanogram per liter (ng/L) range for water samples and nanogram per gram (ng/g) range for solid matrices. mpg.de
Optical-Based Detection Systems (e.g., Fluorescence Probes, Modified Nanoparticles, Colorimetric Assays)
Optical-based detection systems offer promising alternatives to traditional chromatographic methods, providing rapid and often field-portable analysis. These systems are being increasingly explored for the detection of perfluorinated compounds.
Colorimetric Assays using Modified Nanoparticles: A notable approach involves the use of gold nanoparticles (AuNPs) modified with a mixed monolayer of polyethylene (B3416737) glycol (PEG)-terminated thiols and perfluoroalkyl-terminated thiols. researchgate.net In the presence of perfluorinated compounds, specific fluorous-fluorous interactions cause the aggregation of these functionalized AuNPs. researchgate.net This aggregation leads to a change in the solution's color, which can be observed visually or measured with a spectrophotometer, allowing for sensitive detection. nih.govresearchgate.net For long-chain perfluorinated compounds (with a perfluoroalkyl chain of 7 or more carbons), this method has demonstrated detection limits as low as 10 µg L⁻¹. researchgate.net Silver nanoprisms have also been utilized in colorimetric assays for the detection of biothiols, a principle that could be adapted for these perfluorinated thiols.
Fluorescence Probes and Nanosensors: Fluorescence-based methods are known for their high sensitivity. Fluorescent probes and nanosensors are being developed for the rapid detection of PFAS. These sensors can operate through mechanisms such as fluorescence quenching or enhancement upon binding to the target analyte. For instance, nitrogen and sulfur co-doped carbon dots have been used as fluorescent probes for the detection of perfluorooctanesulfonic acid (PFOS), demonstrating a distinct fluorescence quenching that is dependent on the concentration of the analyte. Similarly, fluorescent nanosensors using hexanuclear Cerium-oxo clusters have shown promise for the rapid, one-step detection of long-chain carboxylated PFAS with detection limits in the parts-per-billion (ppb) range. While many of these probes are designed for biological thiols like glutathione (B108866) and cysteine, the underlying chemical principles, such as intramolecular displacement mechanisms, could be adapted for the selective detection of perfluorinated thiols.
The table below provides a summary of the performance of various optical-based detection systems for PFAS and related compounds.
| Detection System | Target Analyte(s) | Detection Principle | Limit of Detection (LOD) |
| Modified Gold Nanoparticles | Long-chain PFCs (≥C7) | Colorimetric (Aggregation) | 10 µg L⁻¹ |
| N,S-doped Carbon Dots | PFOS | Fluorescence Quenching | 2 µM |
| Cerium-oxo Nanosensors | PFOA, PFNA | Fluorescence Enhancement | 0.24 - 0.4 ppb |
| Fluorescent Dithiol Probes | Biological Thiols | Fluorescence Enhancement | 10⁻⁷ - 10⁻⁸ M |
This table presents data from various studies on PFAS and thiol detection and is intended to be illustrative of the capabilities of these technologies.
Emerging Sensor Technologies for Rapid and In-Situ Monitoring
The development of novel sensor technologies is driven by the need for rapid, low-cost, and portable methods for on-site environmental monitoring of PFAS. mdpi.com These emerging technologies aim to overcome the limitations of laboratory-based methods, which are often time-consuming and expensive. mdpi.com
Nano-sensors are at the forefront of this development, utilizing the unique properties of nanomaterials to achieve high sensitivity and selectivity. These sensors can be broadly categorized into optical and electrochemical types. mdpi.com The potential interaction mechanisms between the sensing material and PFAS include fluorophilic interactions, electrostatic interactions, and hydrophobic interactions.
Current research is focused on creating sensor platforms that can provide real-time or near-real-time data on PFAS concentrations. This would enable more effective monitoring of contamination sources and the performance of remediation efforts. While significant progress has been made, challenges remain in achieving the very low detection limits required by regulations and ensuring the robustness of these sensors in complex environmental matrices. nih.govmdpi.com The continued advancement in materials science and sensor design holds great promise for the future of in-situ PFAS monitoring.
Reactivity, Reaction Mechanisms, and Transformation Pathways
Fundamental Chemical Reactivity of the Thiol Group in Perfluorinated Contexts
The thiol group (R-SH) is the sulfur analog of an alcohol group (R-OH) and shares some chemical similarities. However, the properties of sulfur impart distinct reactivity. chemistrysteps.commasterorganicchemistry.com Thiols are generally more acidic than their corresponding alcohols. masterorganicchemistry.com This increased acidity is due to the larger size of the sulfur atom, which can better stabilize the resulting negative charge of the thiolate anion (RS⁻) through polarization, and the weaker S-H bond compared to the O-H bond. chemistrysteps.commasterorganicchemistry.com
In the context of γ,ω-perfluoro C4-10 thiols, the potent electron-withdrawing nature of the perfluoroalkyl chain significantly enhances the acidity of the thiol proton. nih.gov This inductive effect is transmitted through the short alkyl spacer, polarizing the S-H bond and further stabilizing the conjugate base. Consequently, these perfluorinated thiols have a lower pKa than their non-fluorinated alkyl thiol counterparts, facilitating the formation of the highly nucleophilic thiolate anion even with mild bases. masterorganicchemistry.comnih.gov
The resulting thiolate anion is an excellent nucleophile. nih.govresearchgate.net The high polarizability and "soft" nature of the sulfur atom make it highly reactive toward "soft" electrophilic centers, such as sp²-hybridized carbons in activated aromatic rings and Michael acceptors. masterorganicchemistry.com While strong bases can deprotonate the thiol, the enhanced acidity of perfluorinated thiols often allows for sufficient thiolate concentration to be generated with weaker bases like potassium carbonate or organic amines, enabling reactions under milder conditions. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) with Perfluorinated Moieties: The Para-Fluoro-Thiol Reaction
One of the most significant reactions involving perfluorinated thiols is their participation in Nucleophilic Aromatic Substitution (SNAr). This reaction is particularly efficient with highly fluorinated aromatic rings, such as pentafluorobenzene (B134492) or pentafluoropyridine. The reaction involving the specific substitution of the fluorine atom at the para-position of a pentafluorophenyl group by a thiol has been termed the para-fluoro-thiol reaction (PFTR) and is recognized as a highly selective and robust ligation method. researchgate.netrsc.orgacs.org
The general transformation involves the deprotonation of the perfluoroalkyl thiol to its thiolate, which then attacks the electron-deficient aromatic ring, displacing a fluoride (B91410) ion. acsgcipr.org The strong electron-withdrawing character of the fluorine atoms on the aromatic ring makes it highly susceptible to nucleophilic attack, a reversal of the typical electrophilic substitution reactivity of benzene (B151609). researchgate.netmdpi.com This reaction proceeds under mild, often metal-free conditions, highlighting its efficiency. researchgate.netrsc.org
The classical SNAr mechanism is a two-step addition-elimination process. acsgcipr.orgnih.gov
Nucleophilic Attack: The perfluoroalkyl thiolate anion attacks the carbon atom bearing a fluorine atom (ipso-carbon) on the electron-deficient perfluoroaromatic ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acsgcipr.orgyoutube.com The negative charge in this intermediate is delocalized across the aromatic system and is effectively stabilized by the powerful inductive and resonance effects of the remaining fluorine atoms and any other electron-withdrawing groups. nih.govnih.gov
Elimination of Leaving Group: The aromaticity of the ring is restored through the elimination of the fluoride anion as a leaving group, yielding the final perfluoroaryl thioether product. acsgcipr.orgyoutube.com
For reactions on perfluoroarenes, the attack is highly favored due to the ring's electron-poor nature. mdpi.com While the stepwise mechanism via a Meisenheimer complex is widely accepted, some computational and experimental studies suggest that certain SNAr reactions may proceed through a concerted pathway where bond formation and bond breaking occur in a single transition state without a discrete intermediate. nih.govchemrxiv.org The exact pathway can be influenced by the specific reactants, nucleophile, and solvent system. nih.govchemrxiv.org
A hallmark of the SNAr reaction on perfluorinated aromatic rings like pentafluorobenzene is its high regioselectivity. Nucleophilic attack by thiols occurs almost exclusively at the para-position relative to other ring substituents. researchgate.netmdpi.comchemrxiv.org This selectivity is driven by electronic factors; the intermediate formed by para-attack is more effectively stabilized by resonance involving the substituent than the intermediate formed by ortho- or meta-attack. The fluorine atom at the para position is thus the most readily displaced. acs.orgchemrxiv.org
Optimization of the thiol-SNAr reaction involves careful selection of the base, solvent, and temperature.
Base: A base is required to generate the nucleophilic thiolate. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases such as triethylamine (B128534) (Et₃N) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netmdpi.com The choice of base depends on the acidity of the specific thiol and the sensitivity of other functional groups.
Solvent: Dipolar aprotic solvents are typically used as they can solvate the cation of the base while leaving the thiolate anion highly reactive. acsgcipr.org Common examples include N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and dimethyl sulfoxide (B87167) (DMSO). acsgcipr.orgmdpi.commdpi.com
Temperature: Many reactions proceed efficiently at room temperature, although gentle heating (e.g., 60-80 °C) can be used to accelerate the reaction with less reactive substrates. researchgate.netmdpi.com
The table below summarizes typical conditions for SNAr reactions involving thiols and polyfluoroarenes.
| Aryl Halide Substrate | Thiol Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| Octafluorotoluene | Phenothiazine | K₂CO₃ | DMF | 60 | 96 |
| Pentafluoropyridine | Phenothiazine | K₃PO₄ | MeCN | 80 | 92 |
| Decafluorobiphenyl | Phenothiazine | K₃PO₄ | MeCN | 80 | 51 |
| Pentafluorobenzaldehyde | 2-Mercaptobenzothiazole | Et₃N | Ball Mill | RT | 97 |
| This table is generated based on data from representative SNAr reactions. mdpi.comchemrxiv.org |
Thiol-Michael Addition Reactions for Perfluorinated Derivatives
The Thiol-Michael addition is a conjugate addition reaction where a thiol adds across a carbon-carbon double bond of an activated alkene, known as a Michael acceptor. researchgate.netmdpi.com This reaction is highly efficient and is considered a form of "click chemistry" due to its high yields, simple reaction conditions, and lack of byproducts. nsf.gov For γ,ω-perfluoro C4-10 thiols, the reaction proceeds via the thiolate anion, which acts as the nucleophilic Michael donor.
The mechanism is typically initiated by a base or a nucleophile. nsf.govrsc.org
Base-Catalyzed Mechanism: A base deprotonates the perfluorinated thiol to form the thiolate. The thiolate then attacks the β-carbon of the Michael acceptor (e.g., an acrylate (B77674), maleimide, or vinyl sulfone), forming a resonance-stabilized enolate intermediate. This intermediate is then protonated by a proton source, typically another thiol molecule, regenerating a thiolate to propagate the reaction. mdpi.comnsf.gov
Nucleophile-Initiated Mechanism: A nucleophilic initiator (e.g., a tertiary amine or phosphine) first attacks the Michael acceptor, creating a zwitterionic intermediate. This intermediate is basic enough to deprotonate the thiol, generating the thiolate which then participates in the addition reaction as described above. mdpi.comrsc.org
The rate of the Thiol-Michael addition is influenced by the pKa of the thiol and the nature of the Michael acceptor. researchgate.net The enhanced acidity of perfluorinated thiols facilitates the initial deprotonation step, often allowing the reaction to proceed rapidly under mild catalysis. nsf.gov
Oxidation Reactions of Perfluorinated Thiols and Derivatives
The sulfur atom in a thiol exists in its lowest oxidation state (-2) and is readily oxidized. youtube.com Perfluoroalkyl thiols can be oxidized to various products, most commonly disulfides and sulfonic acids, depending on the oxidant and reaction conditions. lookchem.com
Disulfide Formation: The mild oxidation of thiols yields symmetrical disulfides (RS-SR). This is a common and often unavoidable side reaction when working with thiols in the presence of an oxidant, including atmospheric oxygen, especially under basic conditions. rsc.org Various reagents can achieve this transformation efficiently. lookchem.com
Air Oxidation: In the presence of a base (e.g., Et₃N) and a solvent like DMF, thiols can be oxidized by atmospheric oxygen to form disulfides. rsc.org
Iodine (I₂): Iodine is a classic and effective oxidant for converting thiols to disulfides. lookchem.com
Dimethyl Sulfoxide (DMSO): At elevated temperatures, DMSO can serve as a selective oxidant for this conversion. lookchem.com
Hydrogen Peroxide (H₂O₂): Base-catalyzed reaction with hydrogen peroxide can quantitatively yield the disulfide. lookchem.com
The table below provides examples of conditions for the oxidation of perfluoroalkyl-segmented thiols to disulfides.
| Thiol Substrate | Oxidant/Catalyst | Temperature (°C) | Time | Yield/Conversion |
| C₈F₁₇CH₂CH₂SH | DMSO / HCl/I₂ | 80 | 70 min | 99.7% |
| C₆F₁₃CH₂CH₂SH | DMSO | 93-126 | 20 h | 89.8% |
| C₆F₁₃CH₂CH₂SH | H₂O₂ / Base | - | - | Quantitative |
| This table is generated based on data from the oxidation of perfluoroalkyl ethanethiols. lookchem.com |
Sulfonic Acid Formation: Stronger oxidation conditions convert thiols to the highly oxidized sulfonic acids (R-SO₃H), which have a sulfur oxidation state of +6. youtube.comresearchgate.net This transformation is generally irreversible. researchgate.net The reaction often proceeds through intermediate oxidation states, such as sulfenic (R-SOH) and sulfinic (R-SO₂H) acids. youtube.com Common methods involve a two-step process where the thiol is first converted to a sulfonyl chloride (R-SO₂Cl), which is then hydrolyzed to the sulfonic acid. nih.govorganic-chemistry.org Reagents like hydrogen peroxide in combination with thionyl chloride (SOCl₂) or tert-butyl hypochlorite (B82951) can achieve this transformation in a one-pot procedure. nih.govorganic-chemistry.orgfigshare.com Direct oxidation to sulfonic acids can also occur under harsh oxidative conditions. lookchem.com
Degradation and Transformation Under Environmental Conditions
The environmental fate of gamma-omega-perfluoro C4-10 thiols is largely dictated by the immense strength of the carbon-fluorine (C-F) bond, rendering them highly persistent. Their degradation and transformation are slow and often require aggressive chemical conditions not typically found in the natural environment.
Per- and polyfluoroalkyl substances (PFAS), including perfluorinated thiols, are characterized by their exceptional stability and resistance to natural degradation processes. researchgate.net The primary reason for this persistence is the C-F bond, which is one of the strongest single bonds in organic chemistry.
Hydrolysis: These compounds are chemically inert to hydrolysis under typical environmental pH and temperature conditions. The electron-withdrawing nature of the fluorine atoms shields the carbon backbone from nucleophilic attack by water molecules. Studies on analogous perfluorinated compounds show no significant degradation through hydrolysis. researchgate.net
Given their resistance to natural degradation, significant research has focused on Advanced Oxidation Processes (AOPs) to break down these persistent compounds. AOPs generate highly reactive radicals that can initiate the degradation of otherwise recalcitrant molecules.
Sulfate (B86663) radicals (SO₄•⁻) have emerged as a more effective oxidant for many perfluorinated compounds compared to hydroxyl radicals (•OH). nih.gov The degradation process is initiated by the attack of the sulfate radical, which is a powerful oxidizing agent with a redox potential of 2.5–3.1 V. acs.org
For perfluorinated thiols, the degradation mechanism is hypothesized to begin with the oxidation of the thiol group. The sulfate radical can abstract the hydrogen atom from the sulfhydryl group (-SH) to form a thiyl radical (RS•). This initial step is followed by a series of complex reactions. For other perfluorinated compounds like perfluorinated carboxylic acids (PFCAs), the mechanism involves an "unzipping reaction" where CF₂ units are sequentially removed. researchgate.net A similar chain-shortening reaction is expected to occur following the initial oxidation of the thiol, ultimately leading to the formation of shorter-chain perfluorinated compounds, fluoride ions (F⁻), and sulfate. researchgate.netnih.gov However, the reaction kinetics are noted to be very slow for perfluorinated compounds. researchgate.netnih.gov
The UV/persulfate (UV/S₂O₈²⁻) system is a common method for generating sulfate radicals. nih.gov Ultraviolet light is used to cleave the persulfate ion (S₂O₈²⁻), producing two sulfate radicals.
The degradation of perfluorinated compounds in these systems is often slow and energy-intensive. researchgate.netnih.gov The kinetics of defluorination—the removal of fluorine atoms from the carbon chain—are a key measure of degradation efficiency. Studies on similar compounds, such as PFOA, show that while degradation occurs, complete mineralization is difficult to achieve. acs.org
The rate of degradation is influenced by several factors, including the initial concentration of persulfate, UV intensity, pH, and the presence of other substances in the water that can scavenge the radicals. nih.govresearchgate.net For instance, natural organic matter and bicarbonate ions can suppress the degradation rate. researchgate.netplu.edu The defluorination process for long-chain perfluorinated molecules often results in the formation of shorter-chain PFCAs as intermediate products before eventual, albeit slow, mineralization. acs.org
| Parameter | Observation | Relevant Compounds |
| Degradation Initiator | Sulfate Radical (SO₄•⁻) | Perfluorinated Compounds |
| Generation Method | UV photolysis of Persulfate (S₂O₈²⁻) | Persulfate |
| Reaction Kinetics | Slow, ≈ 10⁴ M⁻¹s⁻¹ for PFCAs | Perfluorocarboxylic Acids (PFCAs) |
| Energy Requirement | High; estimated 55 kWh/m³ for 90% degradation of a PFCA | Perfluorocarboxylic Acids (PFCAs) |
| Influencing Factors | Suppressed by natural organic matter and bicarbonate | General AOPs |
While fully perfluorinated compounds are generally considered non-biodegradable, polyfluoroalkyl substances (which contain some C-H bonds) can serve as precursors that undergo biotransformation. nih.govresearchgate.net Microbial activity can transform these precursors into persistent perfluorinated end-products.
Research has shown that fluorotelomer thioether amido sulfonate (a precursor compound) can be biotransformed under various redox conditions. acs.orgnih.gov In these transformation pathways, intermediate products such as fluorotelomer thioether and sulfinyl compounds have been identified. acs.orgnih.gov Notably, the detection of 6:2 fluorotelomer thiol has been confirmed as a volatile product of this biotransformation, indicating that microbial processes in environments like groundwater can be a source of perfluorinated thiols. acs.orgnih.gov
The rates of biotransformation are highly dependent on environmental conditions. For example, the biotransformation of 6:2 FtTAoS was found to be about 10 times slower under nitrate-reducing (anaerobic) conditions than under aerobic conditions, but faster than under sulfate-reducing conditions. nih.gov This highlights the complexity of predicting the fate of these precursors in different environments. Generally, polyfluoroalkyl substances are more susceptible to microbial attack than their perfluoroalkyl counterparts. nih.gov
| Precursor Compound | Transformation Condition | Key Intermediate/Product | Finding |
| 6:2 Fluorotelomer thioether amido sulfonate (6:2 FtTAoS) | Nitrate-Reducing (Anaerobic) | 6:2 Fluorotelomer thiol | Biotransformation is a source of volatile perfluorinated thiols. acs.orgnih.gov |
| 6:2 Fluorotelomer thioether amido sulfonate (6:2 FtTAoS) | Aerobic vs. Anaerobic | Fluorotelomer thioether and sulfinyl compounds | Transformation rates are significantly faster under aerobic conditions. nih.gov |
| Polyfluoroalkyl Substances | General | Perfluoroalkyl Acids (PFAAs) | Serve as precursors that transform into persistent terminal products. nih.govresearchgate.net |
Volatile precursor compounds, such as polyfluoroalkyl thiols and their precursors like fluorotelomer alcohols (FTOHs), can be transported over long distances in the atmosphere. mdpi.com During this transport, they can undergo atmospheric oxidation, primarily initiated by reaction with hydroxyl radicals (•OH). mdpi.comnih.gov
The atmospheric oxidation of FTOHs is a well-studied example that serves as an analogue for polyfluoroalkyl thiol precursors. This process is thought to be a major global source of PFCAs found in remote environments like the Arctic. mdpi.comnih.gov The oxidation mechanism involves the abstraction of a hydrogen atom, followed by a series of reactions with oxygen and other atmospheric components. These gas-phase reactions ultimately lead to the formation of stable, persistent perfluorinated acids that can be deposited back to the Earth's surface through precipitation. nih.gov
Similarly, polyfluoroalkyl thiol precursors are expected to undergo atmospheric degradation, contributing to the environmental burden of persistent PFAS. The thiol group may be oxidized, and subsequent reactions would lead to the cleavage of the molecule and the formation of various perfluorinated products.
Advanced Materials Science Applications and Engineering
Self-Assembled Monolayers (SAMs) for Tailored Perfluorinated Interfaces
Self-assembled monolayers (SAMs) represent a cornerstone of nanotechnology, providing a molecular-level strategy to engineer surface properties with high precision. Gamma-omega-perfluoro C4-10 thiols are particularly effective in forming these ultrathin, organized layers on various metal substrates.
The fabrication of SAMs using perfluorinated thiols is a spontaneous process driven by the strong chemical affinity between the sulfur atom of the thiol group and the metal surface. The most common and straightforward method for creating these monolayers is solution-phase deposition. This technique involves immersing a clean metal substrate into a dilute solution of the perfluorinated thiol, typically using ethanol (B145695) as the solvent.
The process for gold, the most extensively studied substrate, involves the chemisorption of the thiol onto the gold surface, leading to the formation of a dense, well-ordered monolayer. uh.edu During this self-assembly process, a strong covalent metal-thiol bond is formed. uh.edu For SAMs of compounds like CF3(CF2)xCH2CH2SH (where x ranges from 3 to 9), X-ray photoelectron spectroscopy (XPS) analysis confirms that over 90% of the sulfur atoms are bound as thiolates to the gold substrate for longer chains (x=5, 7, 9). nih.gov
This methodology is not limited to gold. Perfluorinated SAMs have also been successfully achieved on copper, where they exhibit high blocking and insulating behaviors, making them useful for applications like corrosion protection. rsc.org Similarly, on silver nanoparticles, SAMs of ω-substituted thiols are a popular method for surface modification, allowing for control over the nanoparticles' chemical and physical properties. uh.edu
Achieving high-quality, well-ordered SAMs requires careful control over experimental conditions. A clean environment is crucial, as contaminants can adsorb on the substrate and disrupt the formation of a uniform monolayer. researchgate.net The purity of the thiol and the solvent, as well as the cleanliness of the substrate, are paramount for fabricating pristine SAMs devoid of adventitious species. researchgate.net
The molecular architecture, particularly the length of the perfluorinated chain, is a critical factor that dictates the structure, ordering, and orientation of the resulting SAM. nih.gov Research on a series of perfluoroalkanethiols [CF3(CF2)xCH2CH2SH] on gold has demonstrated a clear correlation between chain length and the degree of molecular order. nih.gov
Longer perfluorocarbon tails promote stronger van der Waals interactions between adjacent molecules, leading to a higher degree of lateral ordering and a more crystalline, densely packed monolayer. For instance, SAMs prepared from the longest thiol in the series, CF3(CF2)9CH2CH2SH (F10), exhibit the highest degree of ordering, with the molecular axis oriented nearly perpendicular to the gold surface. nih.gov In contrast, the degree of ordering decreases significantly with a decreasing length of the perfluorocarbon tail. nih.gov The shortest thiol, CF3(CF2)3CH2CH2SH (F4), forms poorly organized monolayers with a significant amount of hydrocarbon contamination. nih.gov
The bulky, helical nature of the fluorocarbon segments also plays a governing role in the packing density of the monolayer. researchgate.net This structural ordering directly influences the final properties of the engineered surface.
Table 1: Effect of Perfluorinated Chain Length on SAM Ordering
| Compound Designation | Chemical Formula | Degree of Ordering | Molecular Orientation |
|---|---|---|---|
| F10 Thiol | CF3(CF2)9CH2CH2SH | Highest | Nearly perpendicular to the surface |
| F8 Thiol | CF3(CF2)7CH2CH2SH | High | Tilted from surface normal |
| F6 Thiol | CF3(CF2)5CH2CH2SH | Moderate | Increased tilt |
| F4 Thiol | CF3(CF2)3CH2CH2SH | Poor / Disordered | Poorly organized |
By forming a densely packed monolayer, perfluorinated thiols effectively transform the properties of the underlying substrate. The outward-facing layer of terminal -CF3 groups creates a new surface with exceptionally low surface energy. researchgate.net This characteristic is fundamental to engineering surfaces with specific properties related to wettability, adhesion, and friction. researchgate.netnih.gov
The wettability of a surface can be precisely controlled by the choice of the perfluorinated thiol. The low interfacial free energy of these surfaces repels both aqueous and organic liquids. uh.edu Studies have shown that the water contact angle, a measure of hydrophobicity, can be significantly increased on surfaces modified with these SAMs. For instance, longer-chain perfluorinated silanes can exhibit high aqueous static contact angles of 106° or more. nih.gov This property is crucial for creating water-repellent coatings.
The low surface energy also translates to low adhesion. researchgate.net Surfaces modified with perfluorinated thiol SAMs are non-adhesive, preventing the attachment of proteins, bacteria, and other biomaterials, which is a highly sought-after property in biomedical and marine applications. uh.edu Furthermore, these fluorinated surfaces can exhibit low coefficients of friction, making them valuable as boundary-layer lubricants in microelectromechanical systems (MEMS). researchgate.netnih.gov
The extreme liquid repellency imparted by perfluorinated thiol SAMs is harnessed to create superhydrophobic and omniphobic surfaces. Superhydrophobicity refers to extreme water repellency, typically characterized by water contact angles exceeding 150°. While the low surface energy from the fluorinated chemistry is a primary contributor, achieving superhydrophobicity often involves combining the chemical properties of the SAM with specific surface micro- or nanostructures.
Perfluorinated thiols are explicitly used for making superhydrophobic surfaces. researchgate.net The dense packing of trifluoromethyl (-CF3) groups at the interface creates a highly repellent surface. researchgate.net Omniphobic surfaces take this concept further, repelling not only water but also low-surface-tension liquids like oils and alcohols. The creation of these surfaces relies on minimizing the interfacial energy as much as possible, a key feature of highly fluorinated materials. researchgate.net By forming a well-ordered, dense monolayer of perfluorinated thiols, a robust and highly repellent interface can be engineered, forming the chemical basis for omniphobic coatings.
Integration into Polymer Chemistry and Macromolecular Engineering
Beyond direct surface modification, gamma-omega-perfluoro thiols are valuable reagents in polymer chemistry. They can be integrated into macromolecular structures to impart the unique properties of fluorinated compounds to bulk polymers or polymer surfaces.
Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers that may be difficult to produce through direct polymerization of functional monomers. researchgate.net Perfluorinated thiols can be efficiently attached to a pre-existing polymer backbone using several robust chemical reactions.
One prominent method is the thiol-para-fluoro "click" reaction . This strategy involves reacting a thiol with a polymer containing pentafluorophenyl groups. researchgate.net The reaction proceeds as a highly efficient nucleophilic aromatic substitution, where the thiol displaces the fluorine atom at the para position of the pentafluorophenyl ring. researchgate.netacs.org This reaction is often classified as a "click" reaction because it is high-yielding, occurs under mild conditions, and does not require a metal catalyst. researchgate.net
Another versatile strategy is thiol-ene "click" chemistry . This reaction involves the radical-mediated addition of a thiol across a carbon-carbon double bond (an "ene"). rsc.orgnih.gov Polymers containing pendant vinyl or alkene groups can be functionalized with perfluorinated thiols through this method. nih.govnih.gov Thiol-ene reactions are known for their high efficiency, tolerance to various functional groups, and favorable reaction kinetics, making them ideal for modifying complex polymer structures and even for surface grafting applications. nih.govscispace.com These "grafting to" and "grafting from" approaches allow for the covalent attachment of perfluorinated side chains to a polymer, thereby modifying its surface energy, solubility, and other key properties. nih.govfrontiersin.orgresearchgate.net
Synthesis of Perfluorinated Polythioethers
Perfluorinated polythioethers are a class of polymers known for their exceptional thermal and chemical stability. The synthesis of these materials can be achieved through various polymerization techniques, with thiol-ene "click" chemistry emerging as a particularly efficient method. This approach involves the radical-initiated addition of a thiol to a carbon-carbon double bond, offering high yields and minimal byproducts.
In a typical thiol-ene polymerization, a γ,ω-perfluoro C4-10 dithiol can be reacted with a diene monomer. The reaction proceeds via a step-growth mechanism, allowing for the formation of linear poly(thioether) chains. The resulting polymers exhibit properties characteristic of fluorinated materials, such as hydrophobicity and low refractive index. The general scheme for this polymerization is depicted below:
General Reaction Scheme for Thiol-Ene Polymerization:
Where n corresponds to the perfluoroalkyl chain length within the C4-10 range.
While specific data for polymers derived from C4-10 γ,ω-perfluoro thiols is limited in publicly available literature, the principles of thiol-ene polymerization are well-established for creating a variety of polythioethers. The choice of the diene comonomer allows for the tuning of the polymer's physical properties, such as its glass transition temperature and mechanical strength.
Development of Fluorinated Polymers for Electrolytes and Advanced Functional Materials
The development of safer and more efficient energy storage devices is a critical area of research. Solid polymer electrolytes (SPEs) are a promising alternative to traditional liquid electrolytes in lithium-ion batteries, offering improved safety and flexibility. The incorporation of fluorine into the polymer structure can enhance the electrochemical stability and ionic conductivity of the electrolyte.
One effective method for synthesizing fluorinated polymers for electrolyte applications is the thiol-Michael addition reaction. This reaction involves the nucleophilic addition of a thiol to an activated alkene, such as an acrylate (B77674) or maleimide. By reacting a γ,ω-perfluoro C4-10 dithiol with a suitable diacrylate, a crosslinked polymer network can be formed, which can then be swollen with a lithium salt solution to create a gel polymer electrolyte.
The perfluorinated segments of the polymer can facilitate the dissociation of the lithium salt and promote the transport of lithium ions, leading to higher ionic conductivity. Research on similar fluorinated systems has shown that the introduction of fluorinated side chains can decrease the crystallinity of the polymer matrix, which in turn enhances ion mobility. A study on a fluorinated branched polyether blended with PEO demonstrated a significant increase in ionic conductivity and a higher lithium-ion transference number. rsc.org
| Property | PEO Electrolyte | 80PEO20PFP Electrolyte |
| Ionic Conductivity at 60 °C | - | 3.7 × 10⁻⁴ S cm⁻¹ |
| Lithium-ion Transference Number (tLi+) | 0.18 | 0.39 |
| Table comparing the properties of a standard PEO electrolyte with a fluorinated branched polyether blend (PFP), illustrating the positive impact of fluorination. rsc.org |
Although direct application of C4-10 γ,ω-perfluoro thiols in this specific context is not widely documented, the underlying chemical principles strongly suggest their potential for creating high-performance polymer electrolytes.
Precision Network Synthesis Using Thiol-Perfluoroaryl Reactions
The creation of well-defined polymer networks with precise control over their architecture is crucial for developing advanced materials with tailored properties. The para-fluoro-thiol reaction (PFTR) has emerged as a powerful tool for precision network synthesis. This reaction is a nucleophilic aromatic substitution (SNAr) where a thiolate anion displaces a fluorine atom, typically in the para position, of a perfluoroaryl compound. researchgate.net
This method offers high regioselectivity and efficiency under mild conditions. By using a multifunctional γ,ω-perfluoro C4-10 dithiol in conjunction with a polyfunctional perfluoroaryl crosslinker, a highly ordered and covalently crosslinked network can be constructed. The formation of these networks can be evidenced by techniques such as X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS). researchgate.net
The properties of the resulting network, such as its mechanical strength, thermal stability, and swelling behavior, can be precisely controlled by the choice of the thiol and the perfluoroaryl crosslinking agent. This level of control is essential for applications in areas such as microelectronics, separation membranes, and biomaterials.
Key Features of Thiol-Perfluoroaryl Network Synthesis:
High Regioselectivity: The reaction preferentially occurs at the para-position of the perfluoroaryl ring.
Mild Reaction Conditions: The synthesis can often be carried out at room temperature without the need for a catalyst.
High Efficiency: The reaction proceeds with high conversion rates, leading to well-defined network structures.
Tunable Properties: The network characteristics can be tailored by varying the monomers.
Role as Intermediates and Building Blocks in Complex Molecule Synthesis
Beyond their use in polymer synthesis, γ,ω-perfluoro C4-10 thiols are valuable intermediates and building blocks for the creation of complex organic molecules. The thiol group is a versatile functional handle that can participate in a wide range of chemical transformations.
One significant application is in the synthesis of fluorinated heterocyclic compounds. The introduction of a perfluoroalkyl group into a heterocyclic ring can profoundly influence the molecule's physical, chemical, and biological properties. nih.govnih.gov For instance, the thiol group can be used as a nucleophile to react with electrophilic centers in a precursor molecule, leading to the formation of sulfur-containing heterocycles. These fluorinated heterocycles are of interest in medicinal chemistry and agrochemicals due to their potential for enhanced metabolic stability and biological activity. rsc.orgnih.gov
The general reactivity of the thiol group allows for its conversion into other functional groups or for its use in coupling reactions to build larger, more complex molecular architectures. The perfluoroalkyl chain imparts unique properties to the final molecule, such as increased lipophilicity and altered electronic characteristics. While specific examples detailing the use of C4-10 γ,ω-perfluoro thiols as intermediates are not extensively documented in readily accessible literature, their fundamental reactivity makes them potent tools for synthetic chemists aiming to construct novel and functional molecules.
Environmental Transport and Predictive Modeling
Environmental Mobility and Partitioning Behavior in Different Media (Atmosphere, Surface Water, Soil, Groundwater)
The mobility and partitioning of C4-10 gamma-omega-perfluoro thiols dictate their distribution across various environmental compartments. Like other per- and polyfluoroalkyl substances (PFAS), their behavior is influenced by factors such as chain length, the nature of the functional group, and the properties of the environmental media, including pH, organic carbon content, and salinity. environment-agency.gov.uktru.ca
Atmosphere: While perfluorinated thiols themselves are not considered highly volatile, their precursors can be. nih.gov These precursor compounds can undergo atmospheric transport and subsequently degrade to form perfluorinated thiols. nih.gov The thiols can also be transported in the atmosphere adsorbed to particulate matter. pops.int Atmospheric deposition, through both wet and dry processes, serves as a significant pathway for the entry of these compounds into terrestrial and aquatic ecosystems. epa.gov
Surface Water: In aquatic environments, C4-10 gamma-omega-perfluoro thiols are expected to be relatively mobile. environment-agency.gov.uk Their transport is primarily in the dissolved phase, allowing for long-range transport via ocean currents. environment-agency.gov.ukacs.org The partitioning behavior in surface waters is influenced by their tendency to accumulate at air-water interfaces.
Groundwater: Due to their persistence and mobility in soil, C4-10 gamma-omega-perfluoro thiols can contaminate groundwater. environment-agency.gov.uk Once in groundwater, they can be transported over long distances, potentially impacting drinking water sources. epa.gov The movement of these compounds in groundwater is governed by advection and dispersion processes.
Table 1: Predicted Partitioning Behavior of C4-10 Gamma-Omega-Perfluoro Thiols in Different Environmental Media
| Environmental Medium | Dominant Partitioning Behavior | Key Influencing Factors | Expected Mobility |
|---|---|---|---|
| Atmosphere | Adsorption to particulate matter; transport of volatile precursors | Particle size, atmospheric conditions | High (as precursors and on particles) |
| Surface Water | Dissolved phase transport; accumulation at interfaces | Water flow, salinity, presence of organic matter | High |
| Soil | Sorption to organic carbon; leaching | Organic carbon content, pH, clay mineralogy | Moderate to High (chain-length dependent) |
| Groundwater | Advection and dispersion in the dissolved phase | Groundwater flow velocity, aquifer characteristics | High |
Long-Range Environmental Transport Mechanisms of Perfluorinated Thiols and Precursors
The chemical stability and persistence of perfluorinated thiols and their precursors make them susceptible to long-range environmental transport, leading to their presence in remote regions far from their sources. epa.govcswab.orgmcgill.ca
The primary mechanisms for long-range transport are:
Atmospheric Transport: Volatile precursors to perfluorinated thiols can be transported over vast distances in the atmosphere. nih.govnih.gov During this transport, they can undergo chemical transformations to form the more persistent perfluorinated thiols, which are then deposited in distant locations. nih.gov The transport of these compounds adsorbed to atmospheric particles also contributes to their global distribution. pops.inteurochlor.org
Oceanic Transport: Perfluorinated thiols that enter marine environments can be transported globally via ocean currents. acs.orgnih.gov Their solubility in water facilitates this long-range transport in the dissolved phase. environment-agency.gov.uk Recent studies have also highlighted the role of sea spray aerosols in the transport of PFAS from the ocean back to the atmosphere, contributing to their continuous global cycling. nih.govrsc.orgdiva-portal.orgresearchgate.net
The presence of compounds like perfluorohexane (B1679568) sulfonic acid (PFHxS), a C6 perfluorinated compound, in the Arctic is clear evidence of long-range environmental transport. cswab.org It is expected that C4-10 gamma-omega-perfluoro thiols would exhibit similar long-range transport potential.
Computational Modeling of Environmental Fate and Transport
Computational models are invaluable tools for predicting the environmental fate and transport of persistent organic pollutants like C4-10 gamma-omega-perfluoro thiols, especially given the challenges and costs of extensive environmental monitoring. nih.gov
Multispecies mass balance models are used to simulate the distribution and concentrations of chemicals in various environmental compartments over time. nih.govwmich.eduresearchgate.net These models consider inputs from various sources, transport between different media (e.g., air, water, soil), and transformation and degradation processes.
For perfluorinated compounds, these models can track the fate of both the parent compounds and their transformation products. For instance, a model could simulate the release of a perfluorinated thiol precursor, its transport and degradation in the atmosphere, and the subsequent deposition and transport of the resulting perfluorinated thiol in aquatic and terrestrial ecosystems. While specific models for perfluorinated thiols are not widely documented, the principles and frameworks developed for well-studied PFAS like PFOS and PFOA are directly applicable. battelle.orgfluoridealert.org
Table 2: Key Parameters in Multispecies Mass Balance Models for Perfluorinated Thiols
| Parameter | Description | Importance |
|---|---|---|
| Emission Rates | The rate at which the compound and its precursors are released into the environment. | Determines the initial loading into the system. |
| Partitioning Coefficients | Quantify how a chemical distributes between different media (e.g., air-water, soil-water). | Crucial for predicting environmental concentrations in different compartments. |
| Degradation Rates | The rate of transformation of the compound in various media (e.g., atmospheric half-life). | Influences the persistence and long-range transport potential. |
| Transport Velocities | Rates of movement within and between environmental compartments (e.g., wind speed, ocean currents). | Determines the extent of spatial distribution. |
Computational simulators like CATABOL are used to predict the biodegradation pathways and products of organic chemicals. nih.govscispace.comresearchgate.net These systems use a knowledge base of known microbial catabolic reactions to predict the likely metabolites of a given compound.
For C4-10 gamma-omega-perfluoro thiols, CATABOL can be employed to predict the extent to which the non-perfluorinated parts of the molecule might biodegrade. It is generally understood that the perfluorinated chain is highly resistant to microbial degradation. mcgill.ca However, the thiol group and any attached non-fluorinated moieties could be susceptible to biotransformation.
Studies using CATABOL for other perfluorinated substances have shown that while the parent compound may undergo some biodegradation, this can lead to the formation of more persistent and potentially more toxic metabolites. nih.govscispace.com For example, the biodegradation of precursor compounds is a known source of persistent perfluoroalkyl acids (PFAAs) in the environment. mcgill.ca Therefore, predicting the biodegradation products of C4-10 gamma-omega-perfluoro thiols is crucial for a comprehensive environmental risk assessment.
Theoretical and Computational Chemistry Studies
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interfacial Behavior
Molecular dynamics (MD) simulations are employed to model the dynamic behavior of gamma-omega-perfluoro thiols, providing a detailed understanding of their conformational landscape and interactions at interfaces. These simulations track the movement of atoms over time, governed by a force field that describes the interatomic potentials.
At interfaces, such as air-water or on a solid substrate, MD simulations can elucidate the orientation and ordering of perfluorinated thiols. For instance, simulations of related per- and polyfluoroalkyl substances (PFAS) at the air-water interface show that the hydrophobic perfluorinated tail orients towards the air, while the polar head group remains in the water phase. digitellinc.com Similar behavior is expected for perfluorinated thiols, with the thiol group acting as the anchor to a surface or interacting with the aqueous phase. Atomistic MD simulations have been instrumental in understanding the insertion of PFAS into phospholipid bilayers, a process driven by both electrostatic and hydrophobic interactions. digitellinc.com These computational approaches are essential for predicting the environmental fate and transport of these molecules. nih.gov
Quantum Chemical Calculations (Density Functional Theory, Ab Initio, Semi-Empirical)
Quantum chemical calculations offer a higher level of theory to investigate the electronic structure and reactivity of perfluorinated thiols. These methods solve the Schrödinger equation for the molecule, providing detailed information about orbitals, charge distribution, and reaction energetics.
Density Functional Theory (DFT) is a widely used quantum chemical method to study the mechanisms of chemical reactions involving perfluorinated thiols. A key reaction is the para-fluoro-thiol reaction (PFTR), a nucleophilic aromatic substitution where a thiolate anion displaces a fluorine atom from a perfluorinated aromatic ring. researchgate.netresearchgate.netrsc.org
DFT calculations can map the potential energy surface of the PFTR, identifying the transition state and calculating the activation energy. The mechanism typically involves the deprotonation of the thiol to form a more nucleophilic thiolate, which then attacks the electron-deficient aromatic ring. researchgate.net Computational studies can elucidate the role of the solvent and the base in facilitating this reaction. researchgate.net By calculating the energies of intermediates and transition states, researchers can understand the regioselectivity of the reaction and predict reaction rates. researchgate.net
| Computational Method | Application | Key Findings |
| Density Functional Theory (DFT) | Elucidation of the para-fluoro-thiol reaction (PFTR) mechanism. | Identifies transition states, calculates activation energies, and explains the regioselectivity of the nucleophilic aromatic substitution. |
| Kinetic Monte Carlo Modeling | Studying the kinetics of PFTR, including side reactions. | Demonstrates the influence of diffusional limitations and the importance of considering side reactions like disulfide bond formation. researchgate.net |
Quantum chemical methods are invaluable for predicting the physicochemical properties of perfluorinated thiols, such as their acidity (pKa). The presence of highly electronegative fluorine atoms significantly influences the electronic structure, particularly the acidity of the thiol proton.
Theoretical calculations have shown that fluorination generally lowers the pKa of thiols, making them more acidic than their non-fluorinated counterparts. researchgate.netrsc.org DFT methods, in combination with a suitable solvation model, can provide accurate pKa predictions. Studies have found that functionals like M06-2X, along with a solvation model like SMD (Solvation Model based on Density), yield results in good agreement with experimental values. researchgate.netrsc.orgresearchgate.net For accurate pKa calculations of thiols, it has been shown that including explicit water molecules in the computational model to account for specific hydrogen bonding interactions with the sulfur atom is crucial. researchgate.netacs.org
| Computational Approach | Predicted Property | Significant Findings |
| DFT (e.g., M06-2X) with SMDsSAS solvation model | pKa of fluorinated hydrocarbyl thiols | Provides optimal precision for pKa prediction with a root mean square error of 0.77 pK units. rsc.org Significant substituent effects are observed. rsc.org |
| DFT with explicit water molecules and a polarizable continuum model (PCM) | pKa of substituted thiols | The inclusion of three explicit water molecules significantly lowers the calculated pKa and improves agreement with experimental values. researchgate.netacs.org The ωB97XD functional performs well in these calculations. researchgate.netacs.org |
| Natural Bond Orbital (NBO) analysis | Substituent effects on pKa | Reveals good linear relationships between pKa values and the natural charges on the sulfur atoms. rsc.org |
Computational chemistry can predict various spectroscopic properties, which aids in the interpretation of experimental spectra and the structural characterization of perfluorinated thiols and their derivatives.
DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. ias.ac.in By modeling the vibrational modes, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as C-F stretches, C-S stretches, and S-H bends. This is particularly useful for complex molecules where spectral interpretation can be challenging.
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to UV-Visible absorption spectra. acs.org These calculations provide information about the excited states of the molecule and can help in understanding its photophysical properties. For derivatives containing chromophores, TD-DFT can predict how the perfluoroalkyl chain influences the absorption wavelength and intensity. nih.gov The correlation of computed spectra with experimental data provides a powerful method for confirming molecular structures and understanding electronic properties. nih.gov
Modeling Intermolecular Interactions and Self-Assembly of Perfluorinated Thiols (e.g., Fluorophilic Interactions)
The self-assembly of perfluorinated thiols, particularly on surfaces, is driven by a complex interplay of intermolecular forces. Computational modeling is essential for understanding these interactions at the molecular level.
Simulations of perfluorinated alkanethiols on gold surfaces have shown that they form densely packed, ordered monolayers. nih.gov The larger van der Waals radius of fluorine compared to hydrogen leads to a larger cross-sectional area for the perfluorinated chains, influencing the packing geometry. acs.org Computational models can predict the tilt angle of the molecules relative to the surface and the lattice structure of the self-assembled monolayer (SAM). These predictions can be compared with experimental data from techniques like X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy. nih.gov Understanding these self-assembly processes is critical for the design of functional surfaces with specific wetting, adhesive, or biocompatible properties.
Future Research Directions and Emerging Paradigms
Development of Novel Sustainable Synthetic Methodologies for Thiols, C4-10, gamma-omega-perfluoro
The historical synthesis of perfluorinated thiols has often relied on methods that are effective but may involve harsh reagents or produce undesirable byproducts. The future of this area lies in developing greener, more efficient, and sustainable synthetic routes. Research is increasingly focused on methodologies that minimize waste, avoid toxic reagents, and improve yield and selectivity.
Several synthetic strategies have been investigated, each with distinct advantages and limitations. A comparative analysis highlights the trend towards milder and more efficient processes. For instance, the conversion of perfluoroalkyliodides to their corresponding thiols has seen significant improvements. A newer approach utilizing hydride reduction has been shown to drastically improve product yields compared to older routes that proceed via hydrolysis of a thioacetyl intermediate. nih.govnist.gov Other established methods, such as those based on thioacetic acid and thiourea, have been noted as being particularly effective for thiol synthesis. researchgate.net
Emerging research also explores "thiol-free" synthesis, which circumvents the use of odorous and toxic thiols as starting materials. One such innovative approach is a nickel-catalyzed cross-electrophile coupling reaction that uses N-thiophthalimides as direct thiolating surrogates, offering a more sustainable and practical pathway to a variety of sulfides under base-free conditions. rsc.org Another area of development involves the synthesis of fluorinated amidethiols, which can be produced by reacting fluoroalkyl acid chlorides or methyl fluoroalkanoates with 2-aminoethanethiol. researchgate.net
The table below summarizes and compares various synthetic routes, reflecting the ongoing effort to refine the synthesis of these specialized thiols.
| Synthetic Method | Precursor(s) | Key Features | Reference(s) |
| Hydride Reduction | Perfluoroalkyliodides | Significantly improved yields over older methods. | nih.govnist.gov |
| Thioacetic Acid Route | Perfluoroalkyl Halides | Considered an effective and established method for thiol synthesis. | researchgate.net |
| Thiourea Route | Perfluoroalkyl Halides | Similar effectiveness to the thioacetic acid route. | researchgate.net |
| Nickel-Catalyzed Coupling | Organic Halides, N-thiophthalimides | "Thiol-free" synthesis avoids odorous reagents; proceeds under mild, base-free conditions. | rsc.org |
| Amidation Reaction | Fluoroalkyl acid chloride, 2-aminoethanethiol | A direct route to fluorinated amidethiols. | researchgate.net |
| para-Fluoro-Thiol Reaction | Perfluorinated benzene (B151609) moiety, Thiol | A rapid and mild nucleophilic aromatic substitution useful for polymer modification. | acs.orgrsc.org |
These novel methodologies represent a significant step forward, enabling the creation of gamma-omega-perfluoro thiols with greater efficiency and a reduced environmental footprint, which is crucial for their expanded use in research and technology.
Advanced Spectroscopic Probes for In-Situ Mechanistic Studies
Understanding the behavior of this compound at interfaces and during chemical transformations requires sophisticated analytical techniques. Advanced spectroscopic probes are critical for in-situ mechanistic studies, providing real-time insights into their orientation, ordering, and reactivity.
The study of self-assembled monolayers (SAMs) of perfluoroalkanethiols on gold surfaces provides a clear example of the power of these techniques. A combination of surface-sensitive methods has been used to quantitatively evaluate the molecular order and orientation of these films. nih.govnist.gov
X-ray Photoelectron Spectroscopy (XPS): Angle-dependent XPS analysis confirms the elemental composition and chemical states at different depths of the monolayer. For perfluoroalkanethiol SAMs, it reveals the enrichment of the terminal CF3 groups at the outer surface and the presence of sulfur as a metal-bound thiolate at the gold interface. nih.govnist.gov
Near Edge X-ray Absorption Fine Structure (NEXAFS): This technique is instrumental in determining the degree of molecular ordering and the average tilt of the molecules within the monolayer. Studies have shown that the degree of ordering in perfluoroalkanethiol SAMs increases significantly with the length of the perfluorocarbon tail. nih.govnist.gov
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS spectra provide detailed molecular information from the surface, containing molecular ions that are representative of the specific perfluorinated thiol used to prepare the monolayer. nist.gov
Beyond surface characterization, new types of probes are being developed for detection and labeling. Fluorogenic probes based on the 7-oxanorbornadiene (B1225131) (OND) framework have been reported as highly reactive and selective for thiols, exhibiting a significant increase in fluorescence upon reaction. acs.org This allows for the sensitive detection of thiol-containing molecules. Furthermore, colorimetric sensors incorporating partially fluorinated alkanethiols have been designed as selective probes for detecting other PFAS compounds. researchgate.net These advanced probes and spectroscopic methods are indispensable for elucidating the complex mechanisms governing the behavior of perfluorinated thiols.
Rational Design of Enhanced Degradation Pathways
The robust carbon-fluorine bond makes perfluorinated compounds, including thiols, exceptionally resistant to degradation. nih.gov A major frontier in environmental science is the rational design of effective and efficient degradation pathways. This approach moves beyond trial-and-error, using fundamental chemical principles and computational modeling to create targeted destruction methods.
Research into PFAS degradation has identified several promising avenues:
In Silico Enzyme Design: Computational approaches are being used for the rational, in silico design of enzymes capable of degrading PFAS. nih.gov While no natural enzyme has been identified that can break down these "forever chemicals," protein engineering and de novo design offer a revolutionary path to creating biocatalysts specifically for this purpose. nih.govchemrxiv.org
Surface-Mediated Degradation: The surfaces of certain materials can catalyze the breakdown of perfluorinated molecules. Ab initio molecular dynamics simulations have shown that PFOA degradation can occur on γ-Al2O3 (gamma-alumina) surfaces. acs.orgresearchgate.net These studies reveal that surface defects, such as an oxygen vacancy, can facilitate an ultrafast defluorination of C-F bonds. The process results in the formation of strong Al-F bonds on the mineralized surface, which sequesters the fluoride (B91410) and prevents its release. acs.orgresearchgate.net
Advanced Chemical Methods: New chemical strategies are also being explored. For example, the use of aluminum trifluoride (AlF3) in aqueous solutions has been investigated through electronic structure methods as a means to degrade perfluorinated acids. rsc.org The proposed mechanism involves the withdrawal of a fluoride ion by AlF3 to form a stable AlF4⁻ anion, leading to the decomposition of the perfluoroalkyl chain. rsc.org
These rationally designed pathways, from bio-inspired enzymes to engineered mineral surfaces, represent the future of PFAS remediation, offering the potential for complete and safe destruction of these persistent compounds.
Exploration of New Application Domains in Advanced Materials Science
The unique properties of this compound, particularly their ability to form well-ordered, low-energy surfaces, make them highly valuable in advanced materials science. Research continues to explore new applications that leverage their distinct chemical and physical characteristics.
A primary application domain is the formation of Self-Assembled Monolayers (SAMs). These highly organized molecular films can precisely tailor the surface properties of materials.
Functional Surfaces: Perfluorinated thiol SAMs are used to create surfaces that are hydrophobic, oleophobic, and have low coefficients of friction. These properties are desirable for applications such as non-adhesive films, protective coatings, and lubrication layers in micro- and nano-technologies. nih.gov
Corrosion Inhibition: SAMs of perfluoroalkyl amideethanethiols have been shown to effectively inhibit the corrosion and tarnishing of silver surfaces. researchgate.net
Nano-lithography: Fluorinated SAMs are utilized as release layers on templates for UV curing nanoimprint lithography, a high-resolution pattern generation technique for nanoelectronic devices. mdpi.com
Beyond SAMs, the reactivity of the thiol group in conjunction with the properties of the perfluoroalkyl chain is being exploited in polymer science. The para-fluoro-thiol reaction (PFTR) is a rapid and mild nucleophilic aromatic substitution reaction used for the post-synthetic modification of polymers and the creation of functional materials. acs.orgrsc.org This "click chemistry" approach allows for the precise attachment of perfluorinated thiol segments to polymer backbones, opening up new possibilities for creating advanced polymers with tailored properties for applications ranging from electronics to biomedicine. rsc.orgmdpi.com
Integration of Machine Learning and Artificial Intelligence in Predictive Modeling for Perfluorinated Thiols
The complexity and vast chemical space of perfluorinated compounds present a significant challenge for traditional research methods. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and understanding of these molecules. nih.gov
AI and ML are being applied across the research lifecycle for PFAS:
Predicting Physicochemical Properties: One of the most promising applications is the prediction of key chemical properties. ML models have been developed to accurately predict carbon-fluorine (C-F) bond dissociation energies in PFAS. chemrxiv.orgchemrxiv.org This is crucial for designing degradation strategies, as it allows researchers to identify the weakest C-F bond in a molecule and target it for cleavage. These models can provide predictions in seconds, without the need for computationally expensive quantum mechanical calculations. chemrxiv.org
Designing Novel Molecules and Degradation Pathways: AI can guide the design and synthesis of new molecules for the detection and removal of PFAS. uchicago.edu In the realm of degradation, AI models have been used to design novel enzyme candidates capable of breaking down PFAS. drugdiscoverynews.com
Modeling Environmental Fate and Toxicity: ML models are being developed to predict the environmental behavior of PFAS, such as their toxicokinetic half-lives in various species and their concentrations in surface water. umich.edukwrwater.nlmdpi.com By integrating data on chemical structure, environmental conditions, and known contamination sources, these models can help identify high-risk areas and inform risk assessment. umich.edukwrwater.nl
The table below highlights some of the applications of AI/ML in the broader PFAS field, which are directly relevant to the study of perfluorinated thiols.
| AI/ML Application | Objective | Key Benefit | Reference(s) |
| Bond Energy Prediction | Predict C-F bond dissociation energies. | Enables targeted design of chemical degradation strategies by identifying the most labile bonds. | chemrxiv.orgchemrxiv.org |
| Enzyme Design | Generate novel enzyme sequences for PFAS degradation. | Accelerates the development of biocatalysts for remediation. | drugdiscoverynews.com |
| Environmental Modeling | Predict PFAS concentrations in water and biological systems. | Improves risk assessment and helps prioritize monitoring efforts. | umich.edukwrwater.nl |
| Toxicity Prediction | Assess the potential neurodevelopmental toxicity of PFAS. | Facilitates high-throughput screening and reduces reliance on traditional animal testing. | nih.gov |
| Source Tracking | Identify potential sources of PFAS contamination using chemical signatures. | Aids in environmental forensics and the management of pollution sources. | carollo.com |
The integration of AI and ML is creating a new paradigm in the study of perfluorinated compounds. For this compound, these predictive tools will be instrumental in designing next-generation materials, developing sustainable synthetic routes, and creating effective degradation technologies.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Thiols, C4-10, γ-ω-perfluoro in environmental or biological samples?
- Methodology :
-
Derivatization with HPLC-UV : Thiols can be derivatized using reagents like monobromobimane (mBBr) to enhance detection sensitivity. The derivatized thiols are separated via reversed-phase HPLC and quantified using UV detection at 280–400 nm .
-
Ellman’s Reagent (DTNB) : For free thiol groups, DTNB reacts to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), measurable at 412 nm. This method is suitable for in vitro protein thiol quantification but may require optimization for perfluorinated thiols due to steric hindrance .
-
Mass Spectrometry (LC-MS/MS) : Offers higher specificity for complex matrices. Electrospray ionization (ESI) in negative mode is preferred for perfluorinated compounds due to their strong electronegativity .
- Data Table :
| Method | Sensitivity (LOD) | Matrix Applicability | Key Limitations |
|---|---|---|---|
| HPLC-UV | ~1 µM | Plasma, water | Interference from non-thiol compounds |
| DTNB | ~0.1 µM | Purified proteins | Limited to free thiols |
| LC-MS/MS | ~0.01 nM | Environmental, biological | High cost, requires expertise |
Q. How do the physicochemical properties of Thiols, C4-10, γ-ω-perfluoro influence their reactivity in experimental systems?
- Key Considerations :
- Acidity : The perfluoroalkyl chain increases thiol acidity (pKa ~6–8 vs. ~10 for non-fluorinated thiols), enhancing nucleophilic reactivity under physiological conditions .
- Hydrophobicity : The fluorinated backbone increases lipid solubility, complicating aqueous-phase experiments. Use surfactants (e.g., Triton X-100) or organic co-solvents (e.g., DMSO) to improve solubility .
- Oxidative Stability : Perfluorinated thiols resist oxidation to disulfides compared to non-fluorinated analogs, making them suitable for long-term stability studies .
Advanced Research Questions
Q. How can researchers resolve contradictory data in environmental persistence studies of Thiols, C4-10, γ-ω-perfluoro?
- Methodological Framework :
Source Identification : Verify compound purity via LC-MS and NMR to rule out contaminants (e.g., telomers from synthesis) .
Matrix Effects : Compare degradation rates in controlled lab settings (e.g., pH 7 buffer) vs. environmental samples (soil, water) to assess biotic/abiotic contributions .
Cross-Validation : Use orthogonal methods (e.g., FTIR for bond cleavage, ICP-MS for fluorine tracking) to confirm degradation pathways .
- Case Study : A 2020 study found discrepancies in half-life estimates (30 vs. 150 days) due to undetected microbial activity in soil samples. Repeating experiments under sterile conditions resolved the inconsistency .
Q. What experimental design considerations are critical for studying Thiols, C4-10, γ-ω-perfluoro interactions with PFAS mixtures?
- Design Strategies :
- Competitive Binding Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to quantify binding affinities with proteins (e.g., serum albumin) in the presence of other PFAS .
- Cross-Linking Studies : Employ bifunctional reagents like DTSSP to analyze thiol-mediated protein aggregation under varying PFAS concentrations .
- Statistical Rigor : Apply ANOVA or mixed-effects models to account for batch variability in PFAS mixtures, ensuring n ≥ 3 replicates per condition .
Q. How can researchers ensure compliance with EPA/TSCA regulations when using Thiols, C4-10, γ-ω-perfluoro in laboratory studies?
- Regulatory Checklist :
- Documentation : Maintain records per 40 CFR 721.10536, including synthesis protocols, waste disposal methods, and export notifications .
- Risk Mitigation : Use fume hoods and PFAS-specific PPE (e.g., fluoropolymer-coated gloves) to limit exposure .
- Reporting : Submit Significant New Use Notices (SNUNs) if modifying the compound’s application (e.g., novel derivatization) .
Methodological Challenges and Solutions
Q. What are the limitations of fluorescence-based probes for detecting Thiols, C4-10, γ-ω-perfluoro in live-cell imaging?
- Challenges :
- Poor Membrane Permeability : The fluorinated chain hinders cellular uptake. Solution: Use nanoparticle encapsulation or electroporation .
- Autofluorescence : PFAS may interfere with common fluorophores (e.g., FITC). Solution: Switch to near-infrared probes (e.g., Cy7) .
Q. How can structural analogs of Thiols, C4-10, γ-ω-perfluoro be synthesized for mechanistic studies?
- Synthetic Routes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
